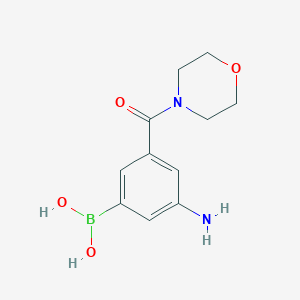

3-Amino-5-(morpholinocarbonyl)phenylboronic acid

Description

3-Amino-5-(morpholinocarbonyl)phenylboronic acid (CAS: 1987879-03-7) is a boronic acid derivative featuring a phenyl ring substituted with an amino group (-NH₂) at the 3-position, a morpholinocarbonyl group (-CO-morpholine) at the 5-position, and a boronic acid (-B(OH)₂) moiety. With a molecular weight of 250.06 g/mol and a purity of 96%, this compound exhibits unique electronic and steric properties due to its substituents . These attributes make it relevant in applications such as Suzuki-Miyaura cross-coupling reactions, catalysis, and drug delivery systems .

Properties

IUPAC Name |

[3-amino-5-(morpholine-4-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BN2O4/c13-10-6-8(5-9(7-10)12(16)17)11(15)14-1-3-18-4-2-14/h5-7,16-17H,1-4,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXOOFBRAGWZHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)N2CCOCC2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(morpholinocarbonyl)phenylboronic acid typically involves the following steps:

Formation of the Phenylboronic Acid Moiety: This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the amino and morpholinocarbonyl groups.

Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction or through direct amination reactions.

Morpholinocarbonyl Group Addition: This step involves the reaction of the intermediate compound with morpholine and a carbonyl source under suitable conditions.

Industrial Production Methods

Industrial production methods for 3-Amino-5-(morpholinocarbonyl)phenylboronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(morpholinocarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles for substitution reactions.

Major Products Formed

Boronic Esters: Formed from oxidation reactions.

Amines: Formed from reduction reactions.

Substituted Phenylboronic Acids: Formed from substitution reactions.

Scientific Research Applications

3-Amino-5-(morpholinocarbonyl)phenylboronic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.

Biology: Employed in the development of enzyme inhibitors and as a probe for studying biological processes.

Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-5-(morpholinocarbonyl)phenylboronic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to active sites of enzymes, particularly those with serine or threonine residues, forming reversible covalent bonds.

Pathways Involved: It can inhibit enzyme activity by blocking substrate access or by altering the enzyme’s conformation, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

| Compound Name | Substituents at Phenyl Ring | Functional Features |

|---|---|---|

| 3-Amino-5-(morpholinocarbonyl)phenylboronic acid | -NH₂ (3), -CO-morpholine (5), -B(OH)₂ | Electron-withdrawing carbonyl, H-bond donor |

| 3-Amino-5-(piperidinocarbonyl)phenylboronic acid | -NH₂ (3), -CO-piperidine (5), -B(OH)₂ | Less polar piperidine vs. morpholine |

| 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid | -F (2), -CO-morpholine (5), -B(OH)₂ | Strong EWG (F), enhanced cross-coupling |

| Phenylboronic acid | -B(OH)₂ | Baseline for solubility/reactivity |

Key Insights :

- Morpholinocarbonyl vs. Piperidinocarbonyl: The morpholine group’s oxygen atom increases polarity and solubility in polar solvents (e.g., DMSO, DMF) compared to the all-carbon piperidine ring .

- Amino Group: The -NH₂ group in the target compound enables hydrogen bonding and conjugation with polymers or proteins, a feature absent in non-amino analogs like 3-Cyano-5-fluorophenylboronic acid .

Solubility and Reactivity

Solubility Profiles:

| Compound | Solubility in Polar Solvents | Solubility in Hydrocarbons |

|---|---|---|

| 3-Amino-5-(morpholinocarbonyl)phenylboronic acid | High (DMSO, DMF, acetone) | Low |

| Phenylboronic acid | Moderate (ether, ketones) | Very low |

| 3-Cyano-5-fluorophenylboronic acid | Moderate (chloroform) | Low |

- Fluorinated analogs (e.g., 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid) may exhibit similar solubility trends but with enhanced reactivity due to fluorine’s electronegativity .

Reactivity in Suzuki-Miyaura Cross-Coupling:

- Electron-Withdrawing Effects: The morpholinocarbonyl group activates the boronic acid for cross-coupling by withdrawing electron density, though less effectively than fluorine. For example, 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid achieves higher yields in coupling reactions due to stronger electron withdrawal .

- Amino Group Impact: While -NH₂ is typically electron-donating, its meta-position relative to the boronic acid minimizes deactivation, preserving reactivity .

Catalytic Activity:

- Phenylboronic acid alone shows negligible catalytic activity, but derivatives with electron-withdrawing groups (e.g., -COOH) enhance performance.

Drug Delivery Systems:

- The amino group in 3-Amino-5-(morpholinocarbonyl)phenylboronic acid enables dynamic covalent bonding with diols (e.g., sugars) and pH-responsive release, making it suitable for nanocarriers. Non-amino analogs lack this functionality .

Biological Activity

3-Amino-5-(morpholinocarbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by the presence of a boronic acid moiety and an amino group, positions it as a potential candidate for various therapeutic applications, particularly in oncology and antibacterial treatments.

The biological activity of boronic acids, including 3-amino-5-(morpholinocarbonyl)phenylboronic acid, often involves their ability to form reversible covalent bonds with diols in biological systems. This property is pivotal for their interaction with enzymes and proteins, which can lead to inhibition or modulation of various biological pathways. The mechanism primarily revolves around the binding of the boronic acid to serine residues in active sites of enzymes, influencing their activity and stability.

Anticancer Activity

Research has indicated that boronic acid derivatives can act as proteasome inhibitors, which are crucial for regulating protein degradation in cancer cells. For instance, studies have shown that compounds similar to 3-amino-5-(morpholinocarbonyl)phenylboronic acid can inhibit cell cycle progression at the G2/M phase in multiple myeloma cells (U266), leading to significant growth inhibition (IC50 values around 6-8 nM) .

Case Study: Inhibition of Cancer Cell Growth

A detailed study highlighted the anticancer potential of boronic acids, where 3-amino-5-(morpholinocarbonyl)phenylboronic acid exhibited selective cytotoxicity against breast cancer cell lines. The compound's efficacy was attributed to its ability to disrupt proteasomal function, thus preventing the degradation of pro-apoptotic factors .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| 3-Amino-5-(morpholinocarbonyl)phenylboronic acid | U266 | 6.74 | Proteasome inhibition |

| Bortezomib | Various | 7.05 | Proteasome inhibition |

Antibacterial Activity

In addition to its anticancer properties, 3-amino-5-(morpholinocarbonyl)phenylboronic acid has demonstrated antibacterial activity. Boronic acids are known to inhibit class C β-lactamases, enzymes that confer antibiotic resistance in bacteria. The compound's structural features allow it to bind effectively to these enzymes, thus restoring the efficacy of β-lactam antibiotics against resistant strains .

Case Study: Inhibition of β-Lactamases

A comparative study showed that derivatives of boronic acids could inhibit β-lactamases with Ki values in the low micromolar range. Specifically, compounds with a morpholino group exhibited enhanced binding affinity due to their ability to interact with key residues in the enzyme's active site .

| Compound | Ki (µM) | Target |

|---|---|---|

| 3-Amino-5-(morpholinocarbonyl)phenylboronic acid | 0.004 | Class C β-lactamases |

| Control Compound | 0.008 | Class C β-lactamases |

Pharmacokinetics and Bioavailability

Pharmacokinetic studies are essential for understanding how effectively a compound can be delivered and utilized in biological systems. Initial studies suggest that while 3-amino-5-(morpholinocarbonyl)phenylboronic acid can be administered intravenously, further optimization is required to enhance its bioavailability and therapeutic concentration at target sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.